molecular formula C11H13NO2 B13550344 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile

3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile

Cat. No.: B13550344
M. Wt: 191.23 g/mol
InChI Key: NHMYSELIEHDRBO-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile (CAS: 1513065-29-6) is a nitrile-containing organic compound characterized by a hydroxyl group and a methoxymethyl-substituted phenyl ring attached to a propanenitrile backbone.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-hydroxy-3-[4-(methoxymethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H13NO2/c1-14-8-9-2-4-10(5-3-9)11(13)6-7-12/h2-5,11,13H,6,8H2,1H3

InChI Key

NHMYSELIEHDRBO-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(CC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile typically involves the reaction of 4-(methoxymethyl)benzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the nitrile group to the aldehyde. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 3-Oxo-3-(4-(methoxymethyl)phenyl)propanenitrile.

    Reduction: 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related propanenitrile derivatives, focusing on substituent variations and their implications:

Compound Name CAS/Reference Molecular Formula Molecular Weight Key Structural Features Key Properties/Applications
3-Hydroxy-3-(4-(methoxymethyl)phenyl)propanenitrile 1513065-29-6 C₁₁H₁₃NO₂ 191.22 Hydroxyl and methoxymethyl groups on phenyl ring; propanenitrile backbone Discontinued product; potential intermediate in synthesis
3-(4-Hydroxy-3-methyl-phenyl)propanenitrile 22516-99-0 C₁₀H₁₁NO 161.20 Hydroxyl and methyl groups on phenyl ring; simpler substituents Used in safety studies; no explicit application noted
3,3′-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] 4234-72-4 C₁₈H₁₆N₆O₂ 348.36 Bis-propanenitrile linked via imino and diazenyl groups; nitro substitution Potential use in dyes or polymers; melting point data cited (exact value not provided)
(S)-3-Hydroxy-3-(4-pyridinyl)propanenitrile Not specified C₉H₁₀N₂O 162.19 Pyridinyl ring instead of phenyl; chiral hydroxyl group Chiral building block for drug intermediates
FE@SNAP (MCHR1 antagonist) Not specified C₃₄H₃₅F₃N₄O₅ ~660.66 Complex structure with methoxymethyl-pyrimidine, fluoroethyl, and acetyl amino groups Pharmacological activity as melanin-concentrating hormone receptor antagonist
3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}propanenitrile Not specified C₁₁H₁₄N₂O₂ 206.24 Amino linkage to hydroxy-methoxyphenyl group; nitrile terminus Potential intermediate for bioactive molecules

Pharmacological and Industrial Relevance

  • Neurotransmitter Modulation : Duloxetine (), though a propanamine derivative, highlights the role of nitrile-adjacent functional groups in neurotransmitter reuptake inhibition. The target compound’s hydroxyl and methoxymethyl groups could influence similar pathways if modified .
  • Analytical Chemistry: Compounds like 6-nitro-2-benzothiazolediazenyl-azobenzene () are used in colorimetric metal detection.

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